molecular formula C13H14N6O2S B2580897 8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine CAS No. 910443-25-3

8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine

Cat. No.: B2580897
CAS No.: 910443-25-3
M. Wt: 318.36
InChI Key: LHRPUXGQHIRELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a complex heterocyclic compound that combines the structural features of indole, triazine, and pyrrolidine. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of multiple functional groups and heteroatoms in its structure makes it a versatile molecule for various chemical transformations and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), and heat.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Properties

IUPAC Name

8-pyrrolidin-1-ylsulfonyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2S/c14-13-16-12-11(17-18-13)9-7-8(3-4-10(9)15-12)22(20,21)19-5-1-2-6-19/h3-4,7H,1-2,5-6H2,(H3,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRPUXGQHIRELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC4=C3N=NC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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